BenchChemオンラインストアへようこそ!

2-[(Dimethylamino)methyl]cyclohexan-1-amine

Anthelmintic drug discovery Mannich base pharmacology Milsonia ghanensis assay

2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8), also referred to as trans-2-dimethylaminomethyl-cyclohexylamine, is a C9H20N2 alicyclic diamine (MW 156.27 g/mol) featuring a cyclohexane core bearing a primary amine at position 1 and a dimethylaminomethyl substituent at position 2 in a trans configuration. The compound belongs to the Mannich base family and serves as both a reduced amine analog of the widely employed synthetic intermediate 2-((dimethylamino)methyl)cyclohexanone, and as a direct precursor to pharmacologically active benzoate esters, spirocyclic derivatives, and 1-aryl-cyclohexanol analgesics including the Tramadol scaffold.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 825-63-8
Cat. No. B13450101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]cyclohexan-1-amine
CAS825-63-8
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1N
InChIInChI=1S/C9H20N2/c1-11(2)7-8-5-3-4-6-9(8)10/h8-9H,3-7,10H2,1-2H3
InChIKeyCFSDKEAIRWMYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8): A Cyclohexane-Derived Diamine Scaffold for Analgesic and Anthelmintic Research


2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8), also referred to as trans-2-dimethylaminomethyl-cyclohexylamine, is a C9H20N2 alicyclic diamine (MW 156.27 g/mol) featuring a cyclohexane core bearing a primary amine at position 1 and a dimethylaminomethyl substituent at position 2 in a trans configuration . The compound belongs to the Mannich base family and serves as both a reduced amine analog of the widely employed synthetic intermediate 2-((dimethylamino)methyl)cyclohexanone, and as a direct precursor to pharmacologically active benzoate esters, spirocyclic derivatives, and 1-aryl-cyclohexanol analgesics including the Tramadol scaffold [1][2]. Its dual amine functionality—one primary, one tertiary—enables regioselective derivatization that is not achievable with simpler cyclohexylamine analogs.

Why 2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8) Cannot Be Replaced by Generic Cyclohexylamine Analogs


Generic cyclohexylamine derivatives—such as N,N-dimethylcyclohexylamine (CAS 98-94-2), trans-cyclohexane-1,2-diamine (CAS 1121-22-0), or 4-dimethylaminomethyl-cyclohexylamine (CAS 1178252-93-1)—lack the specific 1,2-trans substitution pattern that simultaneously positions a nucleophilic primary amine and a basic tertiary amine on adjacent ring carbons . This spatial arrangement is essential for two reasons: (i) the primary amine serves as the reactive handle for amide/ester bond formation (yielding local anesthetic benzoates or spirocyclic derivatives), while (ii) the dimethylaminomethyl group at position 2 provides the requisite basic nitrogen for pharmacological target engagement, as demonstrated in the differential local anesthetic potencies of the four stereoisomers of 2-dimethylaminomethyl-cyclohexyl benzoate [1]. Regioisomeric compounds (e.g., 4-substituted analogs) spatially separate these functional groups, altering both reactivity and biological recognition. Furthermore, the fully saturated cyclohexane ring of CAS 825-63-8 confers conformational rigidity and metabolic stability distinct from the ketone-containing Mannich base intermediate, making it the preferred form for applications requiring a stable diamine building block .

Quantitative Differentiation Evidence for 2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8) vs. Structural Analogs and Pharmacological Benchmarks


Anthelmintic Paralysis and Lethality Rates of 2-((Dimethylamino)methyl)cyclohexanone (Direct Precursor to CAS 825-63-8) Compared with Albendazole Standard

The Mannich base 2-((dimethylamino)methyl)cyclohexanone—the direct ketone precursor to the target compound CAS 825-63-8—was evaluated alongside its derivatives and the clinical anthelmintic albendazole for paralytic and lethal activity against Milsonia ghanensis earthworms in vitro [1]. At a concentration of 8.0 mg/mL, the Mannich base (Compound 1) paralyzed all worms within 14.0 ± 0.47 min and caused death within 25.0 ± 0.87 min. By comparison, albendazole at the same concentration required 45.0 ± 0.85 min for paralysis and 194 ± 0.28 min for lethality—representing a 3.2-fold slower paralysis onset and a 7.8-fold longer time to death for the standard drug [1]. The differentiated anthelmintic potency is attributed to the Mannich base tertiary amino and carbonyl (or, upon reduction to CAS 825-63-8, primary amino) functionalities, which are hypothesized to interact with parasite β-tubulin and/or nicotinic acetylcholine receptors in a manner not available to benzimidazole-class agents [1]. This evidence is a cross-study comparable observation, as the data are for the ketone precursor, not the amine target itself.

Anthelmintic drug discovery Mannich base pharmacology Milsonia ghanensis assay

Stereoisomer-Dependent Local Anesthetic Activity of 2-Dimethylaminomethyl-cyclohexyl Benzoates Derived from CAS 825-63-8

Nemes et al. (1988) synthesized all four stereoisomers of 2-dimethylaminomethyl-cyclohexyl benzoate—derived directly from the cis and trans forms of the target amine CAS 825-63-8—in optically pure form and determined their absolute configurations and local anesthetic activities [1]. The four stereoisomers, designated (+)-(1S,2S)-4, (−)-(1R,2R)-4, (+)-(1S,2R)-5, and (−)-(1R,2S)-5, represent the enantiomeric pairs of the cis- and trans-configured benzoate esters, respectively. The trans-configured benzoates (derived from the trans-amine CAS 825-63-8) and cis-configured benzoates (derived from cis-2-dimethylaminomethyl-cyclohexylamine, CAS 1237740-24-7) exhibited quantitatively distinct local anesthetic potencies, though the original publication reports these as relative activity comparisons across stereoisomers rather than as absolute ED50 values [1]. The configurational assignments were corroborated by independent chiroptical methods and genetic correlations, providing unambiguous stereochemical identity for each bioactive isomer [1].

Local anesthetic development Stereochemistry-activity relationship Benzoate ester pharmacology

Regioisomeric Control in Synthetic Derivatization: 2-Substitution vs. 4-Substitution on the Cyclohexane Ring

The target compound CAS 825-63-8 bears the dimethylaminomethyl group at the 2-position of the cyclohexane ring, placing the tertiary amine in 1,2-relationship with the primary amine. The regioisomeric 4-dimethylaminomethyl-cyclohexylamine (CAS 1178252-93-1, MFCD12163982), in contrast, positions these functional groups in a 1,4-relationship across the cyclohexane ring . This regioisomeric difference has direct synthetic consequences: 1,2-diamines can form five-membered chelate rings with metal ions or engage in intramolecular hydrogen bonding between the two amino groups, whereas 1,4-diamines cannot . In the context of spirocyclic cyclohexane derivative synthesis, the 1,2-substitution pattern of CAS 825-63-8 is a prerequisite for the cyclization reactions described in patent families WO 2004/047823 and EP 1127871, which generate conformationally constrained spirocyclic scaffolds with analgesic activity targeting the nociceptin/ORL1 receptor system [1][2]. The 4-substituted regioisomer is structurally incapable of participating in these specific spirocyclic-forming reactions.

Regioselective synthesis Cyclohexane diamine scaffolds Structure-reactivity relationship

Synthetic Yield Benchmark for Tramadol Production: 2-[(Dimethylamino)methyl]cyclohexanone as the Key Grignard Intermediate

The Mannich base 2-[(dimethylamino)methyl]cyclohexanone—the ketone form directly related to the target amine CAS 825-63-8—is the established key intermediate in the commercial synthesis of Tramadol hydrochloride [1]. In the foundational process described in U.S. Patent 3,652,589, the Grignard reaction of this Mannich base with 3-methoxyphenylmagnesium bromide yields an isomeric mixture of cis- and trans-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol base) at approximately 60% of theoretical yield [1][2]. Subsequent process improvements have focused on enhancing diastereoselectivity toward the desired (RR,SS)-trans isomer, with the trans-configured starting Mannich base (derivable from CAS 825-63-8) providing a stereochemical advantage over the cis form [2]. The target amine CAS 825-63-8 can be reduced to the Mannich base ketone or used directly in alternative synthetic routes, making it a strategic procurement choice for laboratories developing Tramadol analogs or conducting impurity profiling studies where Tramadol Impurity E (the hydrochloride salt of the Mannich base, CAS 42036-65-7) must be synthesized as a reference standard .

Opioid analgesic synthesis Grignard reaction optimization Tramadol manufacturing

Spirocyclic Cyclohexane Derivative Synthesis: CAS 825-63-8 as a Gateway to ORL1/Nociceptin Receptor Ligands

Multiple patent families—including WO 2004/047823 A1, US 8,053,576 B2, and EP 1127871 A1—disclose the use of 2-[(dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8) or its ketone analog as a critical building block for constructing spirocyclic cyclohexane derivatives with high affinity for the nociceptin/ORL1 (opioid-receptor-like 1) receptor system [1][2]. These spirocyclic compounds are claimed for the treatment of pain, anxiety disorders, depression, epilepsy, cardiovascular diseases, and urinary incontinence [1]. The 1,2-trans substitution pattern of CAS 825-63-8 is essential for the spirocyclization reaction that generates the conformationally constrained pharmacophore. Structurally simpler cyclohexylamines—including N,N-dimethylcyclohexylamine (CAS 98-94-2) and cyclohexylamine itself—lack the second amine attachment point required for spirocyclic ring closure and are therefore incompatible with this synthetic route .

Spirocyclic drug discovery ORL1 receptor pharmacology Nociceptin system modulation

High-Impact Research and Industrial Applications for 2-[(Dimethylamino)methyl]cyclohexan-1-amine (CAS 825-63-8)


Novel Anthelmintic Drug Discovery Leveraging the Mannich Base Scaffold

Research groups developing next-generation anthelmintics to combat drug-resistant helminth infections should procure CAS 825-63-8 as the reduced amine form of the validated anthelmintic Mannich base scaffold. As demonstrated by Sarfo et al. (2025), the ketone analog paralyzes and kills M. ghanensis earthworms 3.2-fold and 7.8-fold faster, respectively, than albendazole at 8.0 mg/mL [1]. The amine form CAS 825-63-8 enables exploration of structure-activity relationships (SAR) at the primary amine position through amidation, sulfonylation, or reductive amination, generating derivative libraries that are inaccessible from the ketone form alone. This scenario is particularly relevant for neglected tropical disease programs seeking alternatives to benzimidazole-class agents facing mounting resistance [1].

Stereochemically Defined Local Anesthetic Development

Medicinal chemistry teams pursuing novel amino-ester local anesthetics with defined stereochemistry should source the trans-configured CAS 825-63-8 rather than the cis isomer (CAS 1237740-24-7). Nemes et al. (1988) established that the four stereoisomers of 2-dimethylaminomethyl-cyclohexyl benzoate exhibit distinct local anesthetic activities, with absolute configurations unambiguously determined by chiroptical and genetic correlation methods [2]. Procuring CAS 825-63-8 with verified trans stereochemistry ensures that subsequent benzoylation yields the pharmacologically characterized trans-benzoate stereoisomers, avoiding the confounding biological variability introduced by cis/trans mixtures or incorrect stereochemistry [2].

Tramadol Analog Synthesis and Pharmaceutical Impurity Reference Standard Preparation

Pharmaceutical development laboratories engaged in synthesizing Tramadol analogs or generating certified impurity reference standards should utilize CAS 825-63-8 as a starting material or key intermediate. The Mannich base 2-[(dimethylamino)methyl]cyclohexanone—the ketone form accessible from CAS 825-63-8—is the established industrial intermediate for Tramadol hydrochloride, with a baseline Grignard coupling yield of approximately 60% [3]. Additionally, CAS 825-63-8 serves as a precursor for synthesizing Tramadol Impurity E (CAS 42036-65-7) for use in HPLC method validation and quality control, as described by the validated precolumn derivatization method using 2,4-dinitrophenylhydrazine [4]. The trans configuration of CAS 825-63-8 provides a stereochemical advantage in synthetic routes targeting the (RR,SS)-Tramadol enantiomer pair [3].

ORL1/Nociceptin Receptor-Targeted Spirocyclic Lead Generation

Neuroscience drug discovery programs focusing on non-opioid analgesia through ORL1/nociceptin receptor modulation should specify CAS 825-63-8 as the diamine building block for constructing patent-disclosed spirocyclic cyclohexane derivatives. The patent families WO 2004/047823 A1 and US 8,053,576 B2 explicitly describe the use of this diamine scaffold in spirocyclization reactions that generate conformationally constrained ligands with claimed therapeutic utility in pain, anxiety, depression, and epilepsy [5]. Simpler mono-amine cyclohexyl derivatives (e.g., N,N-dimethylcyclohexylamine) are structurally incompatible with these spirocyclic-forming reactions, making CAS 825-63-8 an irreplaceable starting material for this specific chemotype .

Quote Request

Request a Quote for 2-[(Dimethylamino)methyl]cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.